Aspidin PB
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Overview
Description
Aspidin PB is a natural product found in Dryopteris fragrans with data available.
Scientific Research Applications
Apoptosis Induction in Cancer Cells
Aspidin PB, a phloroglucinol derivative from Dryopteris fragrans, has demonstrated significant effects in inducing apoptosis in various cancer cell lines. Studies have shown its effectiveness in inducing cell death in human hepatocarcinoma HepG2 cells through the modulation of the PI3K/Akt/GSK3β pathway (Sun et al., 2013). Similar effects have been observed in human osteosarcoma cells, where Aspidin PB induced cell cycle arrest and apoptosis through the p53/p21 and mitochondria-dependent pathways (Wan et al., 2015).
Anti-Fibrotic Effects
Aspidin PB has also shown promise in the treatment of keloids, a type of scar tissue overgrowth. It inhibits fibrogenesis in keloid fibroblasts induced by TGF-β1, thereby blocking the PI-3K/Akt signaling pathway and potentially offering a therapeutic approach to treat keloids and other fibrotic diseases (Song et al., 2015).
Antibacterial Properties
Research has indicated that Aspidin PB possesses antibacterial properties. It has been particularly effective against Propionibacterium acnes, a major cause of acne, by disrupting the bacterial membrane and leading to cell death (Gao et al., 2016). Additionally, it exhibits strong antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species, thus damaging bacterial DNA and proteins (Li et al., 2014).
Antifungal Activity
Aspidin PB has shown significant antifungal properties, particularly against Trichophyton rubrum, a common pathogen responsible for chronic dermatophytosis. It inhibits ergosterol biosynthesis, a critical component in fungal cell membranes, suggesting its potential as an antifungal agent (Yang et al., 2017).
Ichthyotoxic and Anti-Tumor Promoting Activity
Aspidin PB has also been identified as an ichthyotoxic compound with potential anti-tumor promoting activities. It demonstrated inhibitory effects on the activation of Epstein-Barr virus early-antigen, suggesting its role as an anti-tumor promoting agent (Ito et al., 2000).
properties
CAS RN |
199468-66-1 |
---|---|
Product Name |
Aspidin PB |
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H30O8/c1-7-9-15(26)16-19(28)12(18(27)11(3)21(16)32-6)10-13-20(29)17(14(25)8-2)23(31)24(4,5)22(13)30/h27-30H,7-10H2,1-6H3 |
InChI Key |
VVTPVUMYNQURDS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)OC |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)OC |
synonyms |
aspidin PB |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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